REACTION_CXSMILES
|
C([C:3]1[C:4]([Br:11])=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[Cl:9])C.C(=O)([O-])[O-].[K+].[K+].Cl[CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=[O:24]>CC(C)=O>[Br:11][C:4]1[CH:3]=[C:8]([Cl:9])[CH:7]=[CH:6][C:5]=1[O:10][CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=[O:24] |f:1.2.3|
|
Name
|
ethyl 2-bromo-4-chlorophenol
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=C(C=CC1Cl)O)Br
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
ClC1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (20% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2C(CCC2)=O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |